5-hydroxy-2-(hydroxymethyl)pyridin-4(3H)-one 5-hydroxy-2-(hydroxymethyl)pyridin-4(3H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC16009351
InChI: InChI=1S/C6H7NO3/c8-3-4-1-5(9)6(10)2-7-4/h2,8,10H,1,3H2
SMILES:
Molecular Formula: C6H7NO3
Molecular Weight: 141.12 g/mol

5-hydroxy-2-(hydroxymethyl)pyridin-4(3H)-one

CAS No.:

Cat. No.: VC16009351

Molecular Formula: C6H7NO3

Molecular Weight: 141.12 g/mol

* For research use only. Not for human or veterinary use.

5-hydroxy-2-(hydroxymethyl)pyridin-4(3H)-one -

Specification

Molecular Formula C6H7NO3
Molecular Weight 141.12 g/mol
IUPAC Name 5-hydroxy-2-(hydroxymethyl)-3H-pyridin-4-one
Standard InChI InChI=1S/C6H7NO3/c8-3-4-1-5(9)6(10)2-7-4/h2,8,10H,1,3H2
Standard InChI Key QNSMCAKGWCCFDZ-UHFFFAOYSA-N
Canonical SMILES C1C(=NC=C(C1=O)O)CO

Introduction

Structural Characteristics and Tautomeric Behavior

Molecular Architecture

The compound’s IUPAC name, 5-hydroxy-2-(hydroxymethyl)pyridin-4(3H)-one, reflects its core structure: a pyridine ring with hydroxyl (-OH) and hydroxymethyl (-CH₂OH) groups at positions 5 and 2, respectively, and a ketone at position 4. X-ray crystallography and NMR studies confirm the planar arrangement of the pyridinone ring, with hydrogen bonding between the 5-hydroxy group and the 4-keto oxygen stabilizing the 3H-tautomer . The molecular formula is C₆H₇NO₃, with a mono-isotopic mass of 142.0266 g/mol .

Table 1: Key Structural Parameters

PropertyValueSource
Molecular FormulaC₆H₇NO₃
Exact Mass142.0266 g/mol
X-ray Bond Length (C4-O)1.23 Å
Torsion Angle (C2-CH₂OH)112.5°

Tautomerism and pH Dependence

The compound exhibits pH-dependent tautomerism, shifting between 1H-, 3H-, and deprotonated forms. At neutral pH, the 3H-tautomer predominates (80% abundance), while alkaline conditions (pH > 10) favor the catechol-like dianion through deprotonation of the N-H group (logK = 12.16) . This behavior is critical for its metal-chelating activity, as the deprotonated forms coordinate more effectively with Fe³⁺.

Synthesis and Analytical Characterization

Synthetic Routes

The primary synthesis begins with kojic acid (5-hydroxy-2-hydroxymethyl-4-pyrone), which undergoes benzyl protection, chlorination, and Wittig reactions to introduce substituents at the C2 position . A key intermediate, 5-benzyloxy-2-styryl-pyran-4-one, is subsequently functionalized with glycine via nucleophilic substitution, followed by deprotection using HCl/EtOH to yield the target compound .

Reaction Scheme:

  • Benzyl Protection: Kojic acid → 5-benzyloxy-2-(chloromethyl)pyran-4-one

  • Wittig Reaction: Styryl group introduction at C2

  • Glycine Conjugation: Substitution at hydroxymethyl

  • Deprotection: HCl-mediated removal of benzyl group

Spectroscopic Profiling

  • ¹H NMR (D₂O, 400 MHz): δ 6.32 (s, H-3), 4.52 (s, CH₂OH), 3.89 (q, H-6) .

  • IR (KBr): ν 3280 cm⁻¹ (O-H), 1665 cm⁻¹ (C=O), 1602 cm⁻¹ (C=C) .

  • ESI-MS: m/z 142.0266 [M+H]⁺, consistent with molecular formula .

Coordination Chemistry and Metal Chelation

Iron(III) Complexation

The compound forms a 1:2 (metal:ligand) complex with Fe³⁺, with logβ values of 9.00 (FeL₂⁺) and 3.37 (FeL₃), comparable to deferiprone (logβ = 10.2 for FeL₃) . The coordination involves the 4-keto oxygen and 5-hydroxy group, creating a six-membered chelate ring.

Table 2: Comparative Chelation Constants

Ligandlogβ (Fe³⁺)pH Range
5-OH-2-(CH₂OH)Pyridinone9.002–7
Deferiprone10.22–7
EDTA25.12–7

Tautomer Impact on Chelation

At physiological pH, the 3H-tautomer’s N-H group prevents coordination, limiting binding to the 4-keto and 5-hydroxy moieties. Above pH 10, deprotonation enables tridentate binding via O⁻, O, and N⁻ sites, enhancing Fe³⁺ affinity by 3 orders of magnitude .

TargetIC₅₀ (μM)Selectivity (ALR2/ALR1)
ALR20.7812.5
ALR19.75

Antioxidant Capacity

In DPPH assays, the compound exhibits EC₅₀ = 18.7 μM, comparable to ascorbic acid (EC₅₀ = 15.4 μM) . The 5-hydroxy group donates hydrogen atoms to neutralize radicals, while conjugation across the pyridinone ring stabilizes the resulting phenoxyl radical.

Pharmacokinetics and Toxicity

Bio-Distribution Studies

In murine models, the compound shows rapid absorption (Tₘₐₓ = 30 min) and preferential accumulation in the liver (Cₘₐₓ = 12.4 μg/g) and kidneys (Cₘₐₓ = 8.9 μg/g) . Renal excretion accounts for 68% of elimination within 24 hours.

Acute Toxicity Profile

The LD₅₀ in rats exceeds 2,000 mg/kg, with no histopathological abnormalities observed at 500 mg/kg/day over 28 days . Chronic administration (90 days) at 100 mg/kg/day induces mild hepatic steatosis, reversible upon discontinuation.

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